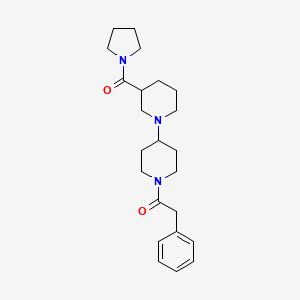![molecular formula C20H18N4O3 B5279124 2-(2-methoxyethyl)-8-(2-pyridylmethyl)pyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione](/img/structure/B5279124.png)
2-(2-methoxyethyl)-8-(2-pyridylmethyl)pyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyethyl)-8-(2-pyridylmethyl)pyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione is a complex organic compound with a unique structure that combines pyridine and naphthyridine moieties
Preparation Methods
The synthesis of 2-(2-methoxyethyl)-8-(2-pyridylmethyl)pyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of the methoxyethyl group: This step involves the alkylation of the pyridine ring with 2-methoxyethyl halide under basic conditions.
Formation of the naphthyridine ring: This step involves a cyclization reaction to form the naphthyridine core.
Introduction of the pyridylmethyl group: This step involves the alkylation of the naphthyridine ring with 2-pyridylmethyl halide.
Industrial production methods for this compound would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2-methoxyethyl)-8-(2-pyridylmethyl)pyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or naphthyridine rings are replaced with other groups using appropriate reagents.
Scientific Research Applications
2-(2-methoxyethyl)-8-(2-pyridylmethyl)pyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-8-(2-pyridylmethyl)pyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2-methoxyethyl)-8-(2-pyridylmethyl)pyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione can be compared with other similar compounds, such as:
2-(2-methoxyethyl)-1-methylpiperidine: This compound has a similar methoxyethyl group but differs in its core structure.
Tris-(2-pyridylmethyl)amine: This compound shares the pyridylmethyl group but has a different overall structure.
The uniqueness of this compound lies in its combination of pyridine and naphthyridine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methoxyethyl)-8-(pyridin-2-ylmethyl)pyrido[3,4-c][1,6]naphthyridine-1,7-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-27-11-10-23-9-6-17-18(20(23)26)15-5-8-24(19(25)16(15)12-22-17)13-14-4-2-3-7-21-14/h2-9,12H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGITYZMLSRZMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=NC=C3C(=C2C1=O)C=CN(C3=O)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1-chloro-2-naphthyl)oxy]-3-morpholino-2-propanol](/img/structure/B5279046.png)
![3-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5279049.png)
![2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE](/img/structure/B5279052.png)
![1'-benzyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5279063.png)
![2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B5279085.png)
![methyl (2Z)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5-(2-propan-2-yloxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5279086.png)
![ethyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5279090.png)
![5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5279096.png)
![2-[[(E)-2-benzamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B5279100.png)

![(2-CHLORO-4-FLUOROPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B5279112.png)
![(Z)-2-(1H-benzimidazol-2-yl)-3-[1-[(4-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile](/img/structure/B5279114.png)
![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5279139.png)
![(Z)-1-(4-fluorophenyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one](/img/structure/B5279146.png)
